Sodium (2S,3S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide
Description
Sodium (2S,3S,5R)-3-((1H-1,2,3-triazol-1-yl)methyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4,4-dioxide, commonly known as Tazobactam Sodium, is a β-lactamase inhibitor used in combination with β-lactam antibiotics (e.g., piperacillin) to enhance their efficacy against resistant bacterial strains . Its molecular formula is C₁₀H₁₁N₄NaO₅S (sodium salt form), with an average molecular weight of 322.07 g/mol . The compound features a bicyclic β-lactam core modified with a 1H-1,2,3-triazol-1-ylmethyl substituent and a 4,4-dioxide moiety, which are critical for its β-lactamase inhibitory activity . Pharmacopeial standards require it to contain 98.0–102.0% purity on an anhydrous basis .
Properties
Molecular Formula |
C10H11N4NaO5S |
|---|---|
Molecular Weight |
322.28 g/mol |
IUPAC Name |
sodium;(3S)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7?,8?,10-;/m0./s1 |
InChI Key |
RFMIKMMOLPNEDG-NOXKLTGNSA-M |
Isomeric SMILES |
C[C@@]1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of Tazobactam Sodium to other β-lactam derivatives and β-lactamase inhibitors are summarized below.
Structural and Molecular Comparisons
Key Observations:
Core Structure : All compounds share the 4-thia-1-azabicyclo[3.2.0]heptane β-lactam core, but substitutions at the 3- and 6-positions dictate functionality .
β-Lactamase Inhibitors vs. Antibiotics: Tazobactam and Enmetazobactam lack intrinsic antibiotic activity but inhibit β-lactamases via triazole-mediated binding to serine residues . Ampicillin and Cloxacillin are antibiotics; their side chains (e.g., aminobenzyl, isoxazole) determine bacterial targeting .
Cloxacillin’s stability is enhanced by its bulky isoxazole group, which resists penicillinase hydrolysis .
Pharmacological Activity
- Tazobactam Sodium : Combined with piperacillin, it restores activity against Klebsiella pneumoniae and Escherichia coli with MIC₉₀ values ≤8 μg/mL .
- Enmetazobactam : Exhibits broader inhibition of class A/C β-lactamases compared to Tazobactam, with IC₅₀ values 10-fold lower in some strains .
- Ampicillin Sodium : Effective against Gram-positive bacteria (MIC₉₀: 0.5–2 μg/mL) but hydrolyzed by most β-lactamases .
Clinical and Research Findings
- Tazobactam Sodium : Clinical trials demonstrate a 90% cure rate in complicated urinary tract infections when paired with ceftolozane .
- Enmetazobactam : Phase III trials show synergy with cefepime against multidrug-resistant Enterobacterales .
- Cloxacillin Sodium : Preferred for methicillin-sensitive Staphylococcus aureus (MSSA) infections due to its resistance to staphylococcal penicillinase .
Preparation Methods
Synthetic Pathways for Tazobactam Sodium
Starting Materials and Key Intermediates
The synthesis of Tazobactam Sodium begins with 6-aminopenicillanic acid (6-APA) , a core scaffold for β-lactam antibiotics. Critical intermediates include:
Stepwise Synthesis Protocol
Esterification and Oxidation
6-APA undergoes esterification with diphenylmethyl chloride to form the diphenylmethyl ester, followed by oxidation using hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group at the 4th position. This yields the key intermediate 3-methyl-4,4-dioxo-7-oxo-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate diphenylmethyl ester .
Condensation with 2-Hydroxybenzothiazole
The intermediate reacts with 2-hydroxybenzothiazole under basic conditions (pH 8–9) to introduce the triazole moiety. This step requires precise temperature control (0–5°C) to avoid epimerization.
Chlorination and Cyclization
Chlorination with thionyl chloride converts the hydroxyl group to a chloride, facilitating cyclization to form the bicyclic structure. The reaction is quenched with sodium bicarbonate to stabilize the product.
Hydrolysis and Salt Formation
The diphenylmethyl ester is hydrolyzed using trimethylsilyl iodide , followed by neutralization with sodium hydroxide or sodium carbonate to yield Tazobactam Sodium.
Analytical Characterization
Structural Confirmation
Comparative Analysis of Synthetic Methods
| Parameter | Traditional Method | Optimized Patent Method |
|---|---|---|
| Starting Material | 6-APA | 6-APA |
| Reaction Steps | 9 | 7 |
| Overall Yield | 12–15% | 28–32% |
| Purity (HPLC) | 97–98% | 99.5–99.8% |
| Process Duration | 120 hours | 72 hours |
Industrial-Scale Considerations
Challenges and Solutions
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cycloaddition | CuI, DMF, RT | 95% | |
| Sulfonation | H₂O₂, CH₃COOH | 85% | |
| Salt Formation | NaOH, MeOH | 90% |
Basic: What analytical techniques are recommended for structural validation?
Methodological Answer:
- X-ray Crystallography : Use SHELXL for high-resolution refinement, particularly for resolving stereochemistry (e.g., (2S,3S,5R) configuration). SHELXTL (Bruker AXS) is compatible with twinned data .
- FTIR Spectroscopy : Characterize sulfone (SO₂) stretches (~1300 cm⁻¹) and β-lactam carbonyl (1750 cm⁻¹) .
- NMR : ¹H/¹³C NMR to confirm triazole protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
Advanced: How can conflicting degradation data under varying pH be resolved?
Methodological Answer:
Degradation Pathways :
Q. Contradiction Analysis :
- Variable Rates : Degradation half-life varies from 2 hours (pH 2) to 48 hours (pH 9). Use HPLC-MS to track intermediates and validate kinetic models .
- Intermediate Stability : (E)- and (Z)-isomers of dicarboxylic acid intermediates (YTR-830H-Ia/Ib) require chiral chromatography for separation .
Advanced: What strategies improve regioselectivity in triazole synthesis?
Methodological Answer:
- Catalyst Optimization : Cu(I) salts (e.g., CuBr) with ligands (TBTA) enhance regioselectivity for 1,4-triazoles over 1,5-isomers .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states, reducing side products .
- Microwave Assistance : Accelerate reaction kinetics (10–15 minutes vs. 24 hours) to minimize decomposition .
Basic: What are the primary degradation products in aqueous solutions?
Methodological Answer:
Q. Table 2: Degradation Products
| Condition | Major Product | Analytical Method |
|---|---|---|
| pH 2 | 1H-1,2,3-triazole | HPLC-UV |
| pH 7.4 | YTR-830H-II | LC-MS/MS |
| pH 9 | YTR-830H-III | NMR |
Advanced: How can computational modeling predict stability?
Methodological Answer:
- DFT Calculations : Model β-lactam ring strain and sulfone electronic effects to predict hydrolysis susceptibility .
- MD Simulations : Simulate aqueous solvation to identify vulnerable hydrogen bonds (e.g., triazole-C=O interactions) .
- Validation : Correlate computed activation energies with experimental Arrhenius plots (R² > 0.95) .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- HPLC-PDA : Use C18 columns (5 µm, 250 mm) with 0.1% TFA/ACN gradients. Purity >99% by area normalization .
- Elemental Analysis : Confirm sodium content (theoretical: 6.2% w/w) via ICP-OES .
- TGA/DSC : Detect hydrate formation (weight loss ~100°C) and melting point (decomposition >200°C) .
Advanced: What methodologies address low yields in scaled synthesis?
Methodological Answer:
- Flow Chemistry : Continuous reactors reduce batch variability (e.g., 85% yield at 10 g scale vs. 65% in batch) .
- Crystallization Optimization : Use antisolvents (tert-butyl methyl ether) to enhance sodium salt recovery (90% vs. 70%) .
- Byproduct Recycling : Convert formylacetic acid (degradate) to methyl esters via Fischer esterification for reuse .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
